REACTION_CXSMILES
|
C(C1(C(O)=O)CC1)(OCC)=O.ClC(OCC)=O.NC1C=CC=CC=1.C(N(CC)CC)C.Cl[C:33]1[CH:38]=[CH:37][C:36]([NH:39][C:40]([C:42]2([C:45]([O:47][CH2:48][CH3:49])=[O:46])[CH2:44][CH2:43]2)=[O:41])=[C:35](CC)[CH:34]=1>>[C:36]1([NH:39][C:40]([C:42]2([C:45]([O:47][CH2:48][CH3:49])=[O:46])[CH2:43][CH2:44]2)=[O:41])[CH:35]=[CH:34][CH:33]=[CH:38][CH:37]=1
|
Name
|
|
Quantity
|
3.95 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)C1(CC1)C(=O)O
|
Name
|
|
Quantity
|
2.71 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
2.33 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
2.53 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
ethyl 1-(4-chloro-2-ethylphenylaminocarbonyl)cyclopropanecarboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1)NC(=O)C1(CC1)C(=O)OCC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)NC(=O)C1(CC1)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |